molecular formula C7H5Br2I B2678384 1,4-Dibromo-2-iodo-5-methylbenzene CAS No. 123568-21-8

1,4-Dibromo-2-iodo-5-methylbenzene

Cat. No.: B2678384
CAS No.: 123568-21-8
M. Wt: 375.829
InChI Key: YPEFVHLYFXQLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibromo-2-iodo-5-methylbenzene is an organic compound with the molecular formula C7H5Br2I. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by bromine atoms, the hydrogen atom at position 2 is replaced by an iodine atom, and the hydrogen atom at position 5 is replaced by a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-iodo-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 5-methylbenzene (toluene). The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-iodo-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

Major Products Formed

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

Scientific Research Applications

1,4-Dibromo-2-iodo-5-methylbenzene is used in scientific research for various purposes:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is used in the development of biologically active compounds and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-iodo-5-methylbenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. The presence of electron-withdrawing bromine and iodine atoms influences the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-iodo-5-methylbenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. The combination of these halogens with a methyl group makes it a versatile compound for various synthetic applications.

Properties

IUPAC Name

1,4-dibromo-2-iodo-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEFVHLYFXQLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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